Relative Retention Time (RRT) Differentiation in USP Monograph HPLC Analysis
Under the official USP HPLC method for Oseltamivir Phosphate Capsules (UV detection at 207 nm, C8 column, mobile phase methanol-acetonitrile-phosphate buffer pH 6.0), 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A) elutes with a relative retention time (RRT) of 0.18, whereas the active pharmaceutical ingredient oseltamivir phosphate has an RRT of 1.00 [1]. This distinct chromatographic behavior enables unambiguous identification and quantification of Impurity A in the presence of the parent drug and other impurities [2]. In the European Pharmacopoeia method, a similar RRT of approximately 0.16 is reported [3].
| Evidence Dimension | Relative Retention Time (RRT) in HPLC |
|---|---|
| Target Compound Data | RRT = 0.18 (USP method) |
| Comparator Or Baseline | Oseltamivir Phosphate: RRT = 1.00 (reference) |
| Quantified Difference | Elutes significantly earlier (0.18× retention time of parent drug) |
| Conditions | USP Oseltamivir Phosphate Capsules monograph; C8 column, 50°C, mobile phase methanol-acetonitrile-phosphate buffer pH 6.0, UV 207 nm |
Why This Matters
Accurate impurity profiling in quality control requires a reference standard with a precisely known RRT to ensure correct peak identification and to avoid misquantification.
- [1] USP-NF. Oseltamivir Phosphate Capsules. Table 1: Impurity Relative Retention Times and Response Factors. View Source
- [2] MACHEREY-NAGEL Application Database. Determination of oseltamivir and its impurities according to Pharm Eur. Application Number 128950. View Source
- [3] NCATS Inxight Drugs. 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID. Relative Retention Data. View Source
